1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Übersicht

Beschreibung

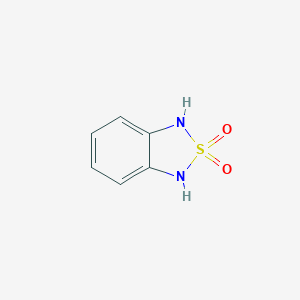

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, particularly in the field of optoelectronics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide can be synthesized through several methods. One common approach involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite . Another method is the Herz reaction, where anilines are treated with disulfur dichloride to form an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotized to complete the formation of the benzothiadiazole .

Industrial Production Methods

Industrial production of this compound typically involves large-scale diazotization reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1.1. RORC Modulators

Recent studies have identified BTD analogs as potential modulators of the retinoid orphan receptor C (RORC). These compounds act as inverse agonists and have shown promising results in inhibiting RORC activity with an IC50 value of 440 nM in human peripheral blood mononuclear cells (PBMCs) . The discovery was facilitated through structure-based virtual screening combined with combinatorial chemistry techniques.

| Compound | IC50 (nM) | Binding Affinity (μM) |

|---|---|---|

| BTD Analog 19 | 440 | 1.6 |

1.2. Treatment of Diseases

BTD derivatives have been explored for their therapeutic potential in treating conditions such as hyperglycemia, hypertension, and autoimmune diseases. The compounds exhibit significant biological activities that may be leveraged for drug development .

2.1. Electroluminescent Devices

BTD has been utilized as an emissive material in organic light-emitting diodes (OLEDs). Its properties allow for high efficiency and stability when used as an emissive layer (EML). The compounds demonstrate excellent operational lifetimes exceeding 10,000 hours and maintain luminance even after prolonged use .

| Property | Value |

|---|---|

| Operational Lifetime | >10,000 hours |

| Luminance Drop After 2500 Hours | None observed |

2.2. Charge Transport Layers

In addition to its use as an EML, BTD compounds also serve effectively as electron transport layers (ETL) and hole blocking layers (HBL) in OLED devices. Their high oxidation stability contributes to enhanced device longevity and performance .

3.1. Synthesis of Epoxides

BTD is employed as a reagent in the synthesis of epoxides, showcasing its utility in organic synthesis . This application highlights the compound's role in creating complex organic molecules.

3.2. Fluorescent Probes

The unique electronic properties of BTD make it a suitable candidate for developing fluorescent probes used in biochemical assays and imaging techniques . Its ability to act as an electron acceptor enhances its functionality in these applications.

Study on RORC Modulation

A study conducted by researchers utilized BTD analogs to explore their binding interactions with RORC. The findings indicated that specific modifications to the BTD structure significantly enhanced its binding affinity and functional activity, paving the way for further development of targeted therapies for autoimmune diseases .

OLED Device Performance Evaluation

In a comparative analysis of various emissive materials for OLEDs, BTD was highlighted for its superior performance metrics including efficiency at high current densities and thermal stability under operational conditions . The study demonstrated that devices utilizing BTD maintained consistent performance over extended periods.

Wirkmechanismus

The mechanism of action of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves its strong electron-withdrawing ability, which influences the electronic properties of the molecules it interacts with. This property makes it an effective acceptor unit in various organic materials, enhancing their photoluminescent and conductive properties .

Vergleich Mit ähnlichen Verbindungen

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide can be compared with other similar compounds such as:

1,2,3-Benzothiadiazole: This compound also features a benzene ring fused to a thiadiazole ring but lacks the dioxide functionality, resulting in different electronic properties.

2,1,3-Benzothiadiazole: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a different ring structure and is used in different applications, such as fungicides.

The uniqueness of this compound lies in its strong electron-withdrawing ability and its versatility in forming various derivatives, making it a valuable compound in multiple fields of research and industry .

Biologische Aktivität

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide (commonly referred to as benzothiadiazole) is a heterocyclic compound with significant potential in biomedical research. Characterized by its unique structure that includes a benzothiadiazole core and two dioxide groups attached to sulfur, this compound has garnered interest due to its biological activities, particularly in modulating immune responses and protein interactions.

- Molecular Formula : C₆H₆N₂O₂S

- Molecular Weight : 170.19 g/mol

- Structure : The compound features a bicyclic structure consisting of a benzene ring fused to a thiadiazole ring.

Research indicates that this compound acts as an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor C (RORC), which plays a crucial role in Th17 cell differentiation and function. This interaction suggests potential therapeutic applications in treating autoimmune diseases and inflammatory conditions where Th17 cells are implicated .

Immunomodulatory Effects

- RORC Modulation : Studies have shown that analogs of this compound can inhibit RORC activity. For instance, one study reported an IC50 value of 440 nM for a derivative in human peripheral blood mononuclear cells. This suggests that the compound may help regulate immune responses by modulating RORC activity.

- Potential Applications : The immunomodulatory effects indicate possible applications in managing autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

Protein-Protein Interaction Inhibition

Recent investigations have identified that derivatives of benzothiadiazole exhibit inhibitory activity against STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor involved in various cellular processes including inflammation and cell growth. One derivative demonstrated an IC50 value of 15.8 µM against STAT3 .

Data Table: Biological Activity Summary

| Activity Type | Target/Mechanism | IC50 Value (µM) | Reference |

|---|---|---|---|

| RORC Inhibition | Inverse Agonist | 0.44 | |

| STAT3 Inhibition | Direct Inhibitor | 15.8 | |

| Protein Interaction Studies | Binding Affinity | Not specified |

Case Study 1: RORC Modulation

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of various benzothiadiazole derivatives and their effects on RORC modulation. The findings indicated that specific modifications on the benzothiadiazole scaffold could enhance binding affinity and inverse agonist activity against RORC .

Case Study 2: STAT3 Inhibition

Another investigation focused on the inhibitory effects of benzothiadiazole derivatives on STAT3 signaling pathways. Using AlphaScreen assays, researchers characterized several compounds with varying degrees of inhibitory activity against STAT3, revealing insights into their mechanism of action through interactions with cysteine residues within the SH2 domain .

Safety Profile and Handling

Due to limited information regarding the safety profile of this compound, caution is advised when handling this compound. Potential hazards may include skin irritation or respiratory issues upon exposure; therefore, appropriate safety measures should be implemented during laboratory use.

Eigenschaften

IUPAC Name |

1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-11(10)7-5-3-1-2-4-6(5)8-11/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAGRMVWKUSEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NS(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167158 | |

| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-06-1 | |

| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.